molecular formula C11H9IO4 B303286 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one CAS No. 83805-64-5

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one

Katalognummer: B303286
CAS-Nummer: 83805-64-5
Molekulargewicht: 332.09 g/mol
InChI-Schlüssel: OJPAOZGLBALOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its chromenone core structure, which is substituted with hydroxy, iodo, methoxy, and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Eigenschaften

CAS-Nummer

83805-64-5

Molekularformel

C11H9IO4

Molekulargewicht

332.09 g/mol

IUPAC-Name

7-hydroxy-8-iodo-5-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C11H9IO4/c1-5-3-6(13)9-8(15-2)4-7(14)10(12)11(9)16-5/h3-4,14H,1-2H3

InChI-Schlüssel

OJPAOZGLBALOMW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC

Kanonische SMILES

CC1=CC(=O)C2=C(C=C(C(=C2O1)I)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable chromenone derivative.

    Iodination: Introduction of the iodine atom at the 8th position using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Methoxylation: Methoxylation at the 5th position using a methoxylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

    Hydroxylation: Hydroxylation at the 7th position using a hydroxylating agent such as hydrogen peroxide (H2O2) or a suitable oxidizing agent.

    Methylation: Methylation at the 2nd position using a methylating agent like methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-iodo-5-methoxy-2-methylchromen-4-one.

    Reduction: Formation of 7-hydroxy-5-methoxy-2-methylchromen-4-one.

    Substitution: Formation of 7-hydroxy-8-azido-5-methoxy-2-methylchromen-4-one or 7-hydroxy-8-cyano-5-methoxy-2-methylchromen-4-one.

Wissenschaftliche Forschungsanwendungen

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodo group can enhance the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxy-5-methoxy-2-methylchromen-4-one: Lacks the iodo group, resulting in different chemical reactivity and biological activity.

    7-Hydroxy-8-bromo-5-methoxy-2-methylchromen-4-one: Contains a bromine atom instead of iodine, leading to variations in reactivity and binding properties.

    7-Hydroxy-8-iodo-2-methylchromen-4-one: Lacks the methoxy group, affecting its chemical and biological properties.

Uniqueness

7-hydroxy-8-iodo-5-methoxy-2-methyl-4H-chromen-4-one is unique due to the presence of the iodo group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of hydroxy, methoxy, and iodo groups in the chromenone core structure makes it a valuable compound for various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.